
3-Ethyl-3-hydroxypentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-3-hydroxypentanenitrile is an organic compound with the molecular formula C7H13NO It is a nitrile with a hydroxyl group and an ethyl group attached to the same carbon atom
Aplicaciones Científicas De Investigación
3-Ethyl-3-hydroxypentanenitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of optically active pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
The primary target of 3-Ethyl-3-hydroxypentanenitrile is the enzyme inosine 5’-monophosphate dehydrogenase . This enzyme plays a crucial role in the purine nucleotide biosynthetic pathway, which is essential for the growth of cells and the production of DNA and RNA .
Mode of Action
This compound interacts with its target enzyme through a process of enzymatic reduction . The compound is reduced by the enzyme, leading to changes in the enzyme’s activity and ultimately affecting the purine nucleotide biosynthetic pathway .
Biochemical Pathways
The affected biochemical pathway is the purine nucleotide biosynthetic pathway . The interaction of this compound with inosine 5’-monophosphate dehydrogenase disrupts this pathway, leading to downstream effects on cell growth and DNA and RNA production .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are influenced by its physicochemical parameters . .
Result of Action
The molecular effect of this compound’s action is the disruption of the purine nucleotide biosynthetic pathway . This disruption can lead to cellular effects such as inhibited cell growth and reduced DNA and RNA production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 3-ethyl-3-hydroxypentanenitrile involves the enzymatic reduction of 3-oxopentanenitrile. This method uses a novel acetoacetyl-CoA reductase from Achromobacter denitrificans, which has been shown to produce the compound with high enantiomeric excess . The reaction conditions typically include a buffer solution, a coenzyme such as NADP+, and glucose as a substrate .
Industrial Production Methods
For industrial-scale production, a chemo-enzymatic procedure can be employed. This involves the initial enantioselective enzymatic reduction of 3-oxopentanenitrile followed by lipase-catalyzed ester hydrolysis to enhance the optical purity of the product . This method is advantageous due to its high yield and the ability to produce the compound with over 99% enantiomeric excess .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-3-hydroxypentanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: 3-Ethyl-3-oxopentanenitrile.
Reduction: 3-Ethyl-3-aminopentanenitrile.
Substitution: 3-Ethyl-3-chloropentanenitrile.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxypentanenitrile
- 3-Methyl-3-hydroxypentanenitrile
- 3-Propyl-3-hydroxypentanenitrile
Uniqueness
3-Ethyl-3-hydroxypentanenitrile is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its high enantiomeric excess and the ability to undergo various chemical reactions make it a valuable compound in organic synthesis and pharmaceutical applications .
Propiedades
IUPAC Name |
3-ethyl-3-hydroxypentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-3-7(9,4-2)5-6-8/h9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDECPNJALJVQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

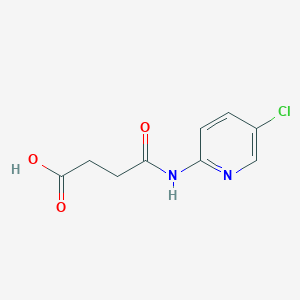
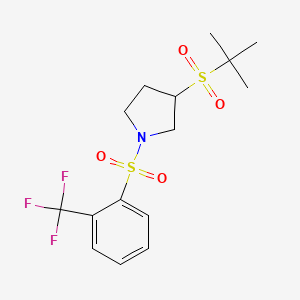
![4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2518077.png)
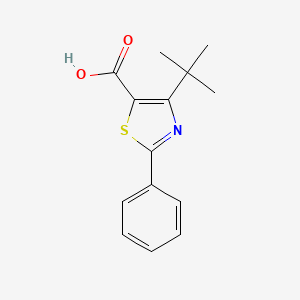
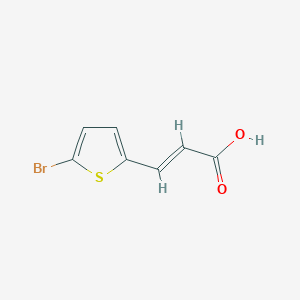
![(1R,3R)-3-Amino-1-hydroxyspiro[3.3]heptane-3-carboxylic acid;hydrochloride](/img/structure/B2518085.png)
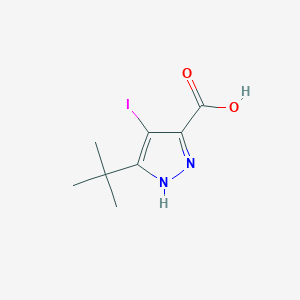

![7-methyl-2-nitro-10-octyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2518090.png)

![N-(2-ethyl-6-methylphenyl)-2-[2-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2518092.png)
![2-{[5-(4-Chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2518095.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide](/img/structure/B2518096.png)
